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Succinyl(carbadethia)-coenzyme A -

Succinyl(carbadethia)-coenzyme A

Catalog Number: EVT-1553956
CAS Number:
Molecular Formula: C26H42N7O19P3
Molecular Weight: 849.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Succinyl(carbadethia)-coenzyme A is a synthetic derivative of succinyl-coenzyme A, which is a critical thioester compound involved in various metabolic pathways. It serves as a substrate for enzymes such as methylmalonyl-coenzyme A mutase, playing a significant role in the metabolism of branched-chain amino acids and odd-chain fatty acids. The compound's unique structure allows it to participate in biochemical reactions that are essential for energy production and biosynthesis in living organisms.

Source

Succinyl(carbadethia)-coenzyme A is synthesized from succinyl-coenzyme A through specific chemical modifications. This compound has been studied primarily in the context of its interaction with adenosylcobalamin-dependent enzymes, which require vitamin B12 as a cofactor for their activity. The synthesis of this compound has been documented in various biochemical studies, highlighting its relevance in metabolic research.

Classification

Succinyl(carbadethia)-coenzyme A belongs to the class of coenzyme A derivatives, specifically categorized as a thioester. Thioesters are compounds where a sulfur atom replaces the oxygen atom found in esters, enhancing their reactivity and functional versatility in biochemical processes.

Synthesis Analysis

Methods

The synthesis of succinyl(carbadethia)-coenzyme A involves several key steps that typically include:

  1. Preparation of Starting Materials: The process begins with succinyl-coenzyme A, which is commercially available or can be synthesized from succinic acid and coenzyme A.
  2. Chemical Modification: The introduction of the carbadethia group is achieved through specific chemical reactions that modify the thioester bond, enhancing its stability and reactivity.
  3. Purification: After synthesis, the product is purified using chromatographic techniques to ensure high purity for subsequent biochemical applications.

Technical Details

The synthetic route may involve the use of protecting groups to prevent undesired reactions during the modification process. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity.

Molecular Structure Analysis

Structure

Succinyl(carbadethia)-coenzyme A features a unique molecular structure characterized by:

  • A succinyl group derived from succinic acid.
  • A coenzyme A moiety that provides essential functional groups for enzymatic interactions.
  • The carbadethia modification which alters the electronic properties of the molecule, potentially influencing its reactivity.

Data

The molecular formula can be represented as C15H22N7O8P2SC_{15}H_{22}N_{7}O_{8}P_{2}S, indicating the presence of multiple functional groups essential for its biochemical activity.

Chemical Reactions Analysis

Reactions

Succinyl(carbadethia)-coenzyme A participates in several important biochemical reactions:

  1. Substrate for Methylmalonyl-CoA Mutase: It acts as a substrate for this enzyme, facilitating the conversion of methylmalonyl-coenzyme A into succinyl-coenzyme A.
  2. Energy Production: In metabolic pathways, it contributes to energy production through substrate-level phosphorylation reactions.

Technical Details

The reactivity of succinyl(carbadethia)-coenzyme A can be influenced by factors such as pH, temperature, and the presence of cofactors. Kinetic studies often reveal insights into the efficiency and mechanism of these reactions.

Mechanism of Action

Process

The mechanism by which succinyl(carbadethia)-coenzyme A exerts its effects involves:

  1. Enzyme Binding: The compound binds to specific enzymes that utilize coenzyme A derivatives.
  2. Catalytic Activity: Upon binding, it undergoes structural changes that facilitate enzymatic reactions, often involving the transfer of acyl groups or other functional groups.

Data

Kinetic parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity) provide insights into how effectively succinyl(carbadethia)-coenzyme A functions within metabolic pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in polar solvents like water and methanol, allowing for easy incorporation into biological assays.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to hydrolysis under extreme pH conditions.
  • Reactivity: Exhibits high reactivity due to the thioester bond, making it an effective substrate for various enzymatic reactions.
Applications

Scientific Uses

Succinyl(carbadethia)-coenzyme A has several applications in scientific research:

  1. Metabolic Studies: Used to investigate metabolic pathways involving coenzyme A derivatives.
  2. Enzyme Kinetics: Serves as a substrate in kinetic studies to understand enzyme mechanisms and efficiencies.
  3. Biochemical Synthesis: Utilized in synthetic biology to create modified metabolic pathways in microorganisms or cell cultures.

This compound's unique properties make it an invaluable tool for researchers studying metabolism and enzyme function across various biological systems.

Chemical and Structural Characterization of Succinyl(carbadethia)-coenzyme A

Molecular Architecture and Functional Groups

Succinyl(carbadethia)-coenzyme A (Suc-CDT-CoA) is a rationally designed analog of the native metabolite succinyl-coenzyme A (succinyl-CoA). Its core innovation lies in the thioester bond modification, where the oxygen atom in the carbonyl group (–C=O) of native succinyl-CoA is replaced by a sulfur atom (–C=S), forming a thiocarbonyl group (carbadethia moiety). This results in a –C(=S)–S– linkage between the succinyl moiety and coenzyme A, fundamentally altering its electronic properties and steric accessibility [1] [3]. The thiocarbonyl group exhibits reduced electrophilicity at the carbonyl carbon due to poorer p-orbital overlap between carbon and sulfur compared to carbon and oxygen, directly impacting nucleophilic attack kinetics [1].

Table 1: Key Functional Group Modifications in Suc-CDT-CoA vs. Native Succinyl-CoA

Structural FeatureNative Succinyl-CoASuc-CDT-CoABiochemical Implication
Thioester Bond–C(=O)–S––C(=S)–S–Altered electrophilicity, radical stabilization
Carbonyl Oxygen/SulfurOxygen presentSulfur substitutionReduces CoA-S–C=O bond strength
CoA Phosphopantetheine ArmIntactIntactMaintains protein binding interactions

Thioester Bond Modifications: Carbadethia Substitution

The carbadethia substitution (–C(=S)–S–) imparts three critical properties:

  • Radical Stabilization: The thiocarbonyl group facilitates radical intermediates during enzymatic reactions by stabilizing adjacent carbon-centered radicals through resonance delocalization into the sulfur atom [1].
  • Altered Bond Strength: The C(=S)–S bond is weaker than the native C(=O)–S bond, lowering the activation energy for homolytic cleavage. This enables the generation of cob(II)alamin in methylmalonyl-CoA mutase (MCM) studies [1] [3].
  • Resistance to Hydrolysis: The thiocarbonyl group reduces susceptibility to non-enzymatic hydrolysis compared to oxygen esters, enhancing stability under physiological conditions [1].

Comparative Analysis with Native Succinyl-CoA

Spectroscopic and crystallographic analyses reveal distinct differences:

  • UV/Vis Spectroscopy: Suc-CDT-CoA induces a rapid shift in bound adenosylcobalamin (AdoCbl) within MCM to a cob(II)alamin-like species (λₘₐₓ = 467 nm), a transition not observed with native succinyl-CoA. This confirms the analog’s ability to trap radical intermediates [1] [3].
  • EPR/XAS Signatures: Addition of Suc-CDT-CoA to MCM generates a strong, complex EPR signal characteristic of an organic radical coupled to low-spin Co(II), corroborated by cobalt K-edge X-ray absorption spectroscopy (XAS) showing cobalt coordination geometry identical to cob(II)alamin [1].
  • Structural Mimicry: Despite the thioester modification, Suc-CDT-CoA retains the overall molecular dimensions and CoA backbone of native succinyl-CoA, enabling binding to the MCM active site while altering catalytic outcomes [4].

Physicochemical Properties

Solubility and Stability Under Biochemical Conditions

Suc-CDT-CoA is typically isolated as a sodium salt (C₂₅H₃₉N₇O₁₉P₃S₂ • Na), exhibiting high water solubility (>50 mg/mL) due to its multiple phosphate groups and anionic charges at physiological pH. It is hygroscopic and requires storage at ≤ –10°C in lyophilized form to prevent decomposition. In neutral aqueous buffers (pH 7.0–7.5), its half-life exceeds 24 hours at 4°C but drops to <2 hours at 37°C due to incremental thioester hydrolysis. The thiocarbonyl modification confers greater stability against esterases compared to native succinyl-CoA, though it remains sensitive to strong nucleophiles (e.g., hydroxylamine) [3] [5].

Reactivity Profile: Hydrolysis Sensitivity and Thioester Dynamics

The reactivity of Suc-CDT-CoA is defined by two competing pathways:

  • Enzymatic Radical Generation: Upon binding MCM, homolytic cleavage of the Co–C bond in AdoCbl generates a 5'-deoxyadenosyl radical. This abstracts a hydrogen atom from Suc-CDT-CoA, forming a substrate-derived thiyl radical. The weakened C(=S)–S bond promotes rapid rearrangement to cob(II)alamin, detectable via UV/Vis and EPR [1] [3].
  • Non-Enzymatic Hydrolysis: The thiocarbonyl group undergoes slow hydrolysis in aqueous solutions:
Suc-CDT-CoA + H₂O → Succinic acid dithioester + CoA-SH → Succinate + H₂S + CoA-SH  

This proceeds via nucleophilic addition at the thiocarbonyl carbon, forming a tetrahedral intermediate that collapses to release CoA and succinic dithioacid. The dithioacid spontaneously decomposes to succinate and H₂S [1].

Table 2: Hydrolysis Kinetics of Thioester Analogs

CompoundHalf-life (pH 7.4, 25°C)Primary Hydrolysis ProductsCatalytic Efficiency (kcat/Kₘ) with MCM
Native Succinyl-CoA~30 minSuccinate, CoA-SHHigh (natural substrate)
Suc-CDT-CoA~120 minSuccinate, H₂S, CoA-SHLow (mechanistic probe)
Succinyl-dethia-CoA (O→CH₂)>24 hStable; no hydrolysisInactive

The hydrolysis sensitivity is pH-dependent, accelerating under alkaline conditions (pH >8.0). Despite this liability, Suc-CDT-CoA’s primary utility lies in its ability to undergo controlled radical reactions within enzyme active sites, making it indispensable for trapping reactive intermediates in B₁₂-dependent enzymes [1] [3].

Properties

Product Name

Succinyl(carbadethia)-coenzyme A

IUPAC Name

7-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]-4-oxoheptanoic acid

Molecular Formula

C26H42N7O19P3

Molecular Weight

849.6 g/mol

InChI

InChI=1S/C26H42N7O19P3/c1-26(2,21(39)24(40)29-9-7-16(35)28-8-3-4-14(34)5-6-17(36)37)11-49-55(46,47)52-54(44,45)48-10-15-20(51-53(41,42)43)19(38)25(50-15)33-13-32-18-22(27)30-12-31-23(18)33/h12-13,15,19-21,25,38-39H,3-11H2,1-2H3,(H,28,35)(H,29,40)(H,36,37)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43)/t15-,19-,20-,21+,25-/m1/s1

InChI Key

WPCFLGXXWJIJOV-ZMHDXICWSA-N

Synonyms

succinyl(carbadethia)-CoA
succinyl(carbadethia)-coenzyme A

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCCC(=O)CCC(=O)O)O

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCCC(=O)CCC(=O)O)O

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